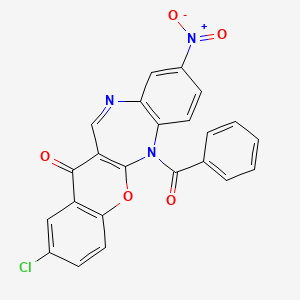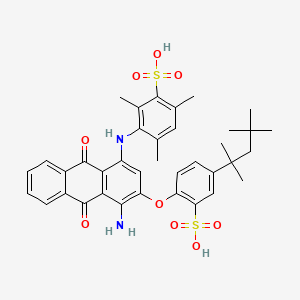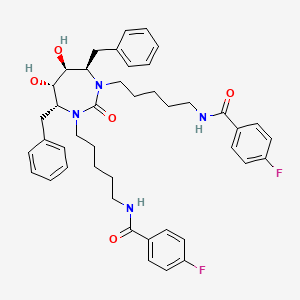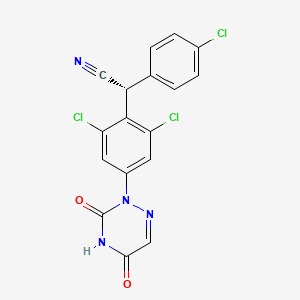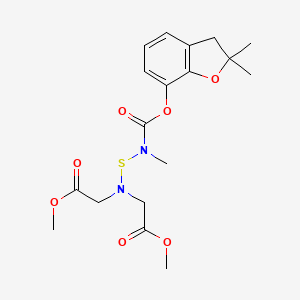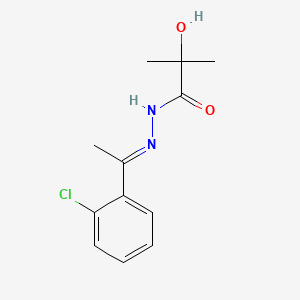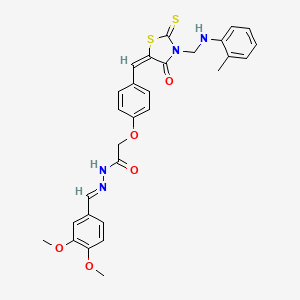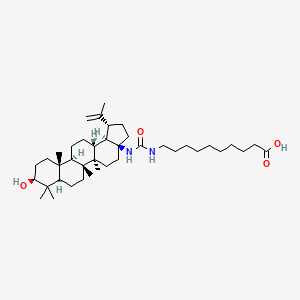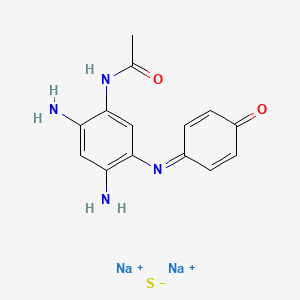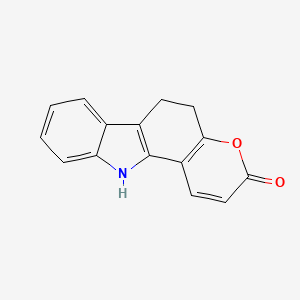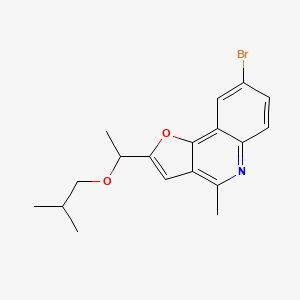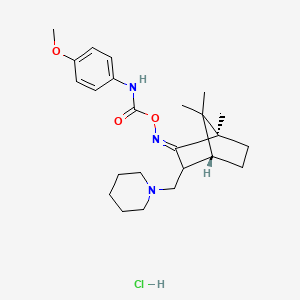
d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride is a complex organic compound derived from camphor This compound is notable for its unique structure, which includes a piperidine ring and an oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride typically involves multiple steps. The starting material is camphor, which undergoes a series of chemical transformations to introduce the piperidine and oxime functionalities. Key steps include:
Formation of Piperidinomethyl Camphor: Camphor is reacted with piperidine in the presence of a suitable catalyst to form piperidinomethyl camphor.
Oxime Formation: The piperidinomethyl camphor is then treated with hydroxylamine to form the oxime derivative.
Methoxycarbaniloyl Group Introduction: The oxime is further reacted with p-methoxycarbaniloyl chloride to introduce the methoxycarbaniloyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound’s derivatives are explored for use in various industrial processes, including catalysis and material science.
Mécanisme D'action
The mechanism of action of d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form reversible covalent bonds with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor Derivatives: Compounds like camphorsultam and camphorquinone share structural similarities with d-3-(Piperidinomethyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride.
Oxime Derivatives: Pralidoxime and obidoxime are well-known oxime compounds with medicinal applications.
Uniqueness
This compound is unique due to its combination of a piperidine ring and an oxime group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
97670-16-1 |
|---|---|
Formule moléculaire |
C24H36ClN3O3 |
Poids moléculaire |
450.0 g/mol |
Nom IUPAC |
[(Z)-[(1R,4R)-1,7,7-trimethyl-3-(piperidin-1-ylmethyl)-2-bicyclo[2.2.1]heptanylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H35N3O3.ClH/c1-23(2)20-12-13-24(23,3)21(19(20)16-27-14-6-5-7-15-27)26-30-22(28)25-17-8-10-18(29-4)11-9-17;/h8-11,19-20H,5-7,12-16H2,1-4H3,(H,25,28);1H/b26-21-;/t19?,20-,24+;/m1./s1 |
Clé InChI |
YQQFECUMMDQROE-ROKVBAEOSA-N |
SMILES isomérique |
C[C@@]1\2CC[C@@H](C1(C)C)C(/C2=N/OC(=O)NC3=CC=C(C=C3)OC)CN4CCCCC4.Cl |
SMILES canonique |
CC1(C2CCC1(C(=NOC(=O)NC3=CC=C(C=C3)OC)C2CN4CCCCC4)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


